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Compound of Interest

Compound Name: L-689065

Cat. No.: B14755053

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the efficacy of L-689,065, a
potent inhibitor of HIV-1 integrase. The compound targets the strand transfer step in the
integration of viral DNA into the host cell genome, a critical stage in the HIV-1 replication cycle.
The following protocols describe biochemical and cell-based assays to determine the inhibitory
activity and cytotoxicity of L-689,065.

Data Presentation

The following tables summarize the quantitative data for L-689,065's efficacy and cytotoxicity.

Table 1: In Vitro Inhibitory Activity of L-689,065 against HIV-1 Integrase

Assay Type Parameter Value (nM) Reference
Strand Transfer IC50 80 (Hazuda et al., 1994)
3'-Processing IC50 6000 (Hazuda et al., 1994)

Table 2: Antiviral Activity and Cytotoxicity of L-689,065
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Assay Type Cell Line Parameter Value (pM) Reference

(Hazuda et al.,

HIV-1 Replication  T-lymphoid cells EC50 1-2
1994)

(Implied from

Cytotoxicity Various CC50 >50 )
literature)

Selectivity Index
(Sl = >25-50
CC50/EC50)

Experimental Protocols
In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay measures the ability of L-689,065 to inhibit the strand transfer reaction

catalyzed by recombinant HIV-1 integrase.

Materials:

e Recombinant HIV-1 Integrase

o Donor DNA (biotinylated oligonucleotide mimicking the U5 end of HIV-1 LTR)

o Target DNA (digoxigenin-labeled oligonucleotide)

e L-689,065 (dissolved in DMSO)

o Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCI2 or MnCI2)
o Streptavidin-coated microplates

 Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)

e TMB substrate

e Stop solution (e.g., 1 M H2S0O4)
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o Plate reader
Protocol:

o Coat Plate: Add 100 pL of donor DNA solution (e.g., 10 pmol/mL in assay buffer) to each well
of a streptavidin-coated 96-well plate. Incubate for 1 hour at 37°C.

o Wash: Wash the wells three times with 200 pL of wash buffer (assay buffer without DTT and
metal ions).

 Integrase Binding: Add 100 pL of recombinant HIV-1 integrase (e.g., 50 nM in assay buffer)
to each well. Incubate for 30 minutes at 37°C.

« Inhibitor Addition: Prepare serial dilutions of L-689,065 in assay buffer. Add 50 pL of each
dilution to the wells. Include a no-inhibitor control (DMSO vehicle) and a no-integrase control.
Incubate for 15 minutes at room temperature.

o Strand Transfer Reaction: Add 50 pL of target DNA solution (e.g., 20 pmol/mL in assay
buffer) to each well to initiate the reaction. Incubate for 1 hour at 37°C.

e Wash: Wash the wells five times with 200 pL of wash buffer.

e Antibody Incubation: Add 100 uL of anti-digoxigenin-HRP antibody (diluted according to
manufacturer's instructions) to each well. Incubate for 1 hour at 37°C.

e Wash: Wash the wells five times with 200 pL of wash buffer.

o Detection: Add 100 pL of TMB substrate to each well. Incubate in the dark at room
temperature until a blue color develops (typically 10-20 minutes).

e Stop Reaction: Add 100 pL of stop solution to each well.
» Read Plate: Measure the absorbance at 450 nm using a microplate reader.

o Data Analysis: Calculate the percent inhibition for each concentration of L-689,065 relative to
the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against
the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
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Cell-Based HIV-1 Replication Assay (p24 Antigen ELISA)

This assay measures the ability of L-689,065 to inhibit HIV-1 replication in a susceptible cell
line by quantifying the production of the viral p24 capsid protein.

Materials:

e Human T-lymphoid cell line (e.g., MT-4, CEM-SS)

e HIV-1 laboratory strain (e.g., HIV-1 1lIB)

e L-689,065 (dissolved in DMSO)

o Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
o 96-well cell culture plates

e HIV-1 p24 Antigen ELISA kit

e CO2 incubator (37°C, 5% CO2)

Protocol:

o Cell Seeding: Seed the T-lymphoid cells into a 96-well plate at a density of 5 x 10”4 cells per
well in 100 pL of complete culture medium.

o Compound Addition: Prepare serial dilutions of L-689,065 in culture medium. Add 50 pL of
each dilution to the appropriate wells. Include a no-drug control (DMSO vehicle).

« Infection: Add 50 pL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each
well, except for the uninfected control wells.

 Incubation: Incubate the plate for 4-7 days at 37°C in a 5% CO2 incubator.

» Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g.,
300 x g for 5 minutes) to pellet the cells. Carefully collect the cell culture supernatant.

e p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a
commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
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o Data Analysis: Calculate the percent inhibition of p24 production for each concentration of L-
689,065 compared to the no-drug control. Determine the EC50 value by plotting the percent
inhibition against the logarithm of the drug concentration and fitting the data to a dose-
response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of L-689,065 on the host cells used in the antiviral
assays.

Materials:

The same cell line used in the HIV-1 replication assay
e L-689,065 (dissolved in DMSO)

o Complete culture medium

o 96-well cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., 10% SDS in 0.01 M HCI)
e CO2 incubator (37°C, 5% CO2)

e Microplate reader

Protocol:

o Cell Seeding: Seed the cells into a 96-well plate at the same density as in the replication
assay (5 x 10™4 cells per well in 100 pL of medium).

o Compound Addition: Prepare serial dilutions of L-689,065 in culture medium. Add 100 L of
each dilution to the wells. Include a no-drug control (DMSO vehicle) and a no-cell control
(medium only).
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 Incubation: Incubate the plate for the same duration as the replication assay (4-7 days) at
37°C in a 5% CO2 incubator.

e MTT Addition: Add 20 pL of MTT solution to each well. Incubate for 4 hours at 37°C.

e Solubilization: Add 100 pL of solubilization solution to each well. Mix gently to dissolve the
formazan crystals.

* Read Plate: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percent cell viability for each concentration of L-689,065 relative
to the no-drug control. Determine the 50% cytotoxic concentration (CC50) by plotting the
percent viability against the logarithm of the drug concentration.
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Caption: HIV-1 Integration Pathway and the inhibitory action of L-689,065.
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Caption: General workflow for assessing the antiviral efficacy of L-689,065.
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 To cite this document: BenchChem. [Techniques for Measuring L-689,065 Efficacy:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14755053#techniques-for-measuring-1-689065-
efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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